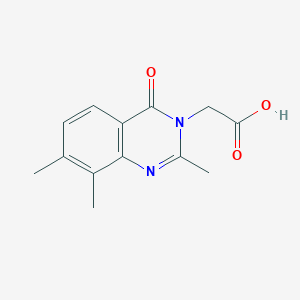
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid
Übersicht
Beschreibung
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Identity and Properties
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid, commonly referred to as TMQA, is an organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol. Its structure includes a quinazoline core that is modified with acetic acid functionality, which is significant for its biological activity. The compound is characterized by its potential therapeutic applications and has been the subject of various studies exploring its pharmacological properties.
Pharmacological Properties
Research indicates that TMQA exhibits various biological activities that may be beneficial in therapeutic contexts. Notably, it has been evaluated for its inhibitory effects on cyclooxygenase enzymes, which are critical in the inflammatory response.
- Cyclooxygenase Inhibition : A study showed that derivatives of quinazoline compounds, including TMQA, were synthesized and tested for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). Among these compounds, some exhibited significant selectivity towards COX-2 inhibition, indicating potential anti-inflammatory properties .
The biological activity of TMQA can be attributed to its interaction with specific enzymes and receptors within the body:
- Enzyme Inhibition : The compound’s structural features allow it to bind effectively to COX enzymes, which play a pivotal role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation.
- Receptor Interaction : Preliminary studies suggest that TMQA may also interact with various receptors involved in pain and inflammation pathways, although more detailed investigations are required to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have explored the biological implications of TMQA and similar compounds:
- Case Study 1 : In vitro assays demonstrated that certain derivatives of TMQA showed promising results in reducing inflammation in models mimicking acute inflammatory responses. The IC50 values for COX-2 inhibition ranged significantly among derivatives, with some showing values as low as 150 nM .
- Case Study 2 : A comparative analysis of quinazoline derivatives indicated that modifications at specific positions on the quinazoline ring could enhance anti-inflammatory activity. This suggests a structure-activity relationship that could guide future drug design efforts .
Data Table: Biological Activity Summary
| Compound Name | Molecular Formula | Molecular Weight | COX-2 Inhibition IC50 (nM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| TMQA | C13H14N2O3 | 246.26 g/mol | 150 | 570.6 |
| Derivative A | C13H14N2O3 | 246.26 g/mol | 200 | 300 |
| Derivative B | C13H14N2O3 | 246.26 g/mol | 100 | 400 |
Eigenschaften
IUPAC Name |
2-(2,7,8-trimethyl-4-oxoquinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-7-4-5-10-12(8(7)2)14-9(3)15(13(10)18)6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMWTNMTRVDSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















